![molecular formula C11H11N5O B12520498 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a methoxy group and a 5-methyl-1H-1,2,4-triazol-1-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- typically involves multi-step synthetic routesThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions are mediated by the unique structural features of the compound, which allow it to form specific interactions with its targets .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a similar pyrrolo[3,4-c]pyridine core but differ in their substitution patterns and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but have a pyrazole ring fused to the pyridine instead of a pyrrole ring.
1,2,4-Triazole derivatives: These compounds contain the 1,2,4-triazole moiety but differ in the other parts of their structure.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the other similar compounds .
Propiedades
Fórmula molecular |
C11H11N5O |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
4-methoxy-7-(5-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11N5O/c1-7-14-6-15-16(7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3 |
Clave InChI |
YSNJQVLDUPRJBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=NN1C2=NC=C(C3=C2NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
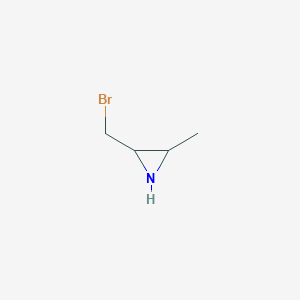
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
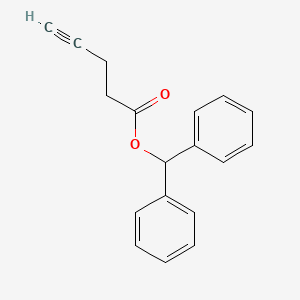
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
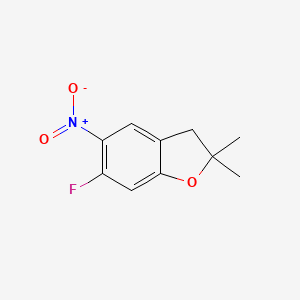
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
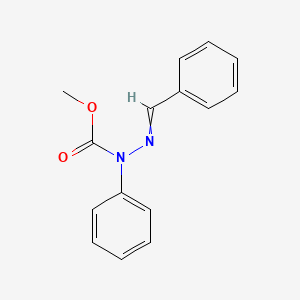
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
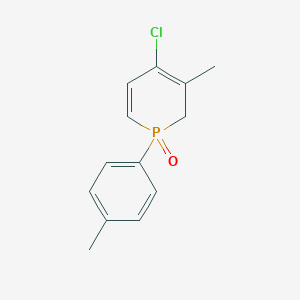
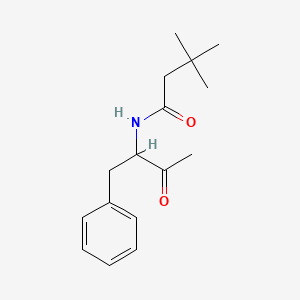
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
